molecular formula C17H13N5O3S B2861129 N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894003-15-7

N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2861129
CAS No.: 894003-15-7
M. Wt: 367.38
InChI Key: NYWUBNAINZOZFC-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide” is a complex organic compound that features a nitrophenyl group, a pyridazinyl group, and a sulfanylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazinyl Group: Starting from a suitable pyridine derivative, the pyridazinyl group can be synthesized through cyclization reactions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions of aromatic compounds.

    Formation of the Sulfanylacetamide Moiety: This step might involve the reaction of a thiol with an acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

“N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide” may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)acetamide: Lacks the sulfanyl group.

    N-(3-aminophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide: Has an amino group instead of a nitro group.

Uniqueness

The presence of the sulfanyl group and the specific arrangement of the nitrophenyl and pyridazinyl groups may confer unique chemical and biological properties to “N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide” compared to similar compounds.

Biological Activity

N-(3-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide, often referred to as NPSPA, is a complex organic compound with notable potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H13N5O3S
  • Molecular Weight : 367.38 g/mol
  • Physical State : Yellowish solid
  • Melting Point : 164-166°C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like methanol and DMSO.

NPSPA's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Compounds with similar structures often modulate biological pathways by inhibiting enzyme activity or altering receptor function. The presence of the nitrophenyl and pyridazinyl groups suggests potential interactions with various biological targets, including:

  • Enzyme Inhibition : Inhibitors of neutral sphingomyelinase 2 (nSMase2) have been identified, which may share a mechanism with NPSPA by affecting sphingolipid metabolism and exosome release, relevant in neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Research has highlighted the potential anticancer properties of compounds structurally related to NPSPA. A study focused on pyridazine derivatives showed significant inhibitory effects on cancer cell lines, suggesting that NPSPA may exhibit similar properties due to its structural components .

Anti-inflammatory Effects

Compounds containing pyridazine rings have been noted for their anti-inflammatory activities. For instance, derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that NPSPA could also possess anti-inflammatory properties, which warrants further investigation .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) Studies :
    • Extensive SAR studies have been conducted on similar compounds, revealing that modifications in the nitrophenyl or pyridazinyl moieties can significantly enhance biological activity. These studies provide a framework for optimizing NPSPA's efficacy against specific targets .
  • In Vivo Studies :
    • Preliminary studies involving animal models have shown that related compounds can effectively reduce tumor growth and inflammation markers. Such findings suggest that NPSPA may also be effective in vivo, although specific studies on this compound are still needed.
  • Pharmacokinetics :
    • Understanding the pharmacokinetic profile of NPSPA is crucial for its development as a therapeutic agent. Similar compounds have demonstrated favorable absorption and distribution characteristics, which could be extrapolated to predict NPSPA’s behavior in biological systems .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-nitrophenyl)-2-(pyridin-3-yl)sulfanylacetamideNitrophenyl group; PyridineAnticancer, Anti-inflammatory
N-(4-nitrophenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamideSimilar to NPSPAPotentially similar activity

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16(19-12-4-3-5-13(10-12)22(24)25)11-26-17-8-7-15(20-21-17)14-6-1-2-9-18-14/h1-10H,11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWUBNAINZOZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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